2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol

Structure-activity relationship Triazine scaffold Substituent effect

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol (CAS 59663-41-1, molecular formula C21H24N4O3, molecular weight 380.45 g/mol) is a synthetic small molecule belonging to the 3-amino-5,6-diaryl-1,2,4-triazine class. The 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold is a privileged heterocyclic core with demonstrated pharmacological activities including cyclooxygenase (COX) inhibition, anti-platelet aggregation, and topical anti-inflammatory efficacy.

Molecular Formula C21H24N4O3
Molecular Weight 380.4 g/mol
Cat. No. B12906202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol
Molecular FormulaC21H24N4O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H24N4O3/c1-4-25(13-14-26)21-22-19(15-5-9-17(27-2)10-6-15)20(23-24-21)16-7-11-18(28-3)12-8-16/h5-12,26H,4,13-14H2,1-3H3
InChIKeyOPPUGSNBWXVRHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol (CAS 59663-41-1): Structural Identity and Scaffold Context for Scientific Procurement


2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol (CAS 59663-41-1, molecular formula C21H24N4O3, molecular weight 380.45 g/mol) is a synthetic small molecule belonging to the 3-amino-5,6-diaryl-1,2,4-triazine class [1]. The 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold is a privileged heterocyclic core with demonstrated pharmacological activities including cyclooxygenase (COX) inhibition, anti-platelet aggregation, and topical anti-inflammatory efficacy [2][3]. The compound is available from specialty chemical suppliers at 97% purity (Catalog No. CM1051919) for research use .

Why 5,6-Bis(4-methoxyphenyl)-1,2,4-triazine Analogs Cannot Be Interchanged: The Decisive Role of the 3-Position N-Ethyl-N-(2-hydroxyethyl)amino Substituent


Within the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold, pharmacological activity is exquisitely sensitive to the nature of the 3-position substituent. The Tanaka et al. (1994) structure-activity relationship study demonstrated that varying the 3-substituent across a series of congeners produced orders-of-magnitude differences in COX inhibitory potency (IC50 ranging from 10⁻⁷ M to inactive), anti-platelet efficacy, and gastrointestinal safety profiles [1]. The N-ethyl-N-(2-hydroxyethyl)amino group in this compound confers a distinct combination of hydrogen-bond donor/acceptor capacity (via the terminal hydroxyl), modulated lipophilicity (clogP shift relative to the 3-methyl analog anitrazafen), and steric bulk at the triazine 3-position compared with the N-H, N-methyl, or 3-morpholinoethylamino congeners. These physicochemical differences directly impact target binding, pharmacokinetic disposition, and formulation compatibility [2].

Quantitative Differentiation Evidence for 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol Against Closest Structural Analogs


Structural Differentiation: N-Ethyl-N-(2-hydroxyethyl)amino vs. 3-Methyl (Anitrazafen) Substituent at the Triazine 3-Position

The target compound differs from anitrazafen (5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine, CAS 63119-27-7) by replacement of the 3-methyl group with an N-ethyl-N-(2-hydroxyethyl)amino moiety. This substitution increases molecular weight from 307.35 to 380.45 g/mol, introduces one additional hydrogen-bond acceptor (the tertiary amine nitrogen) and one hydrogen-bond donor (the terminal hydroxyl), and adds a flexible ethanol side chain capable of participating in both polar and hydrophobic interactions . The increased topological polar surface area (estimated tPSA shift of approximately +25–30 Ų relative to anitrazafen) predicts altered membrane permeability and solubility profiles .

Structure-activity relationship Triazine scaffold Substituent effect Medicinal chemistry

N-Ethyl vs. N-Methyl Homolog Comparison: Alkyl Chain Length Effect on the 3-Aminoethanol Substituent

The target compound (N-ethyl) differs from its direct N-methyl homolog, 3-[N-methyl-N-(β-hydroxyethyl)amino]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, by a single methylene group on the N-alkyl substituent [1]. In the broader 3-amino-5,6-diaryl-1,2,4-triazine patent literature, both N-methyl and N-ethyl variants are encompassed within the claimed generic scope (R and R¹ = C₁–C₃ alkyl or -CH₂CH(OH)-R⁴), indicating that the N-alkyl chain length was deliberately explored for its impact on pharmacological profile [2]. The N-ethyl group provides incrementally greater lipophilicity (+0.5 logP units estimated per methylene) and steric bulk at the active site compared with the N-methyl variant, a parameter known to influence COX enzyme subtype selectivity within this scaffold class [3].

Homolog comparison Alkyl chain effect Lipophilicity SAR

N-Ethyl-N-(2-hydroxyethyl)amino vs. Unsubstituted NH-Ethanolamine: Tertiary vs. Secondary Amine Differentiation at the Triazine 3-Position

The target compound features a tertiary amine (N-ethyl-N-(2-hydroxyethyl)amino) at the triazine 3-position, in contrast to the secondary amine analog 2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethanol (CAS 59663-43-3, molecular formula C19H20N4O3, MW 352.39) which bears a primary ethanolamine NH group . The conversion from secondary to tertiary amine eliminates an N-H hydrogen-bond donor while retaining the hydroxyl HBD, thereby reducing the total HBD count from 2 to 1. This modification has two critical consequences supported by the Tanaka et al. SAR framework: (i) N-alkylation reduces the potential for Phase II metabolic conjugation (glucuronidation/sulfation) at the amine nitrogen, and (ii) it modulates the electronic character of the triazine ring through altered resonance, potentially affecting π-stacking interactions within the COX enzyme active site [1].

Amine substitution N-alkylation effect Metabolic stability Receptor binding

Scaffold-Level Anti-Platelet and COX Inhibitory Activity: Class Potency Benchmarked Against Aspirin

The 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold class has demonstrated potent cyclooxygenase (CO) inhibition and anti-platelet activity. In the definitive SAR study by Tanaka et al. (1994), the most potent congener, 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (compound 10), exhibited in vitro CO inhibition with IC50 = 2.8 × 10⁻⁷ M and vasodilatory activity with ED50 = 4.5 × 10⁻⁵ M [1]. Critically, compound 10 achieved complete prevention of arachidonic acid- and collagen-induced platelet aggregation at 6 h post-oral administration at doses of 3.2 and 1.0 mg/kg respectively—representing ex vivo potency more than three times that of aspirin [1]. Furthermore, compound 10 demonstrated no gastrointestinal side effects in rats even at 100 mg/kg, while aspirin produced dose-dependent GI toxicity at 32, 100, and 320 mg/kg [1]. The target compound shares the identical 5,6-bis(4-methoxyphenyl)-1,2,4-triazine core and differs only in the 3-position substituent chemistry, placing it within this pharmacologically validated series.

COX inhibition Anti-platelet Aspirin comparator Gastrointestinal safety

COX-2 Inhibitory Potential of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazine Derivatives: Evidence from Hydrazinyl and Thioether Congeners

Multiple independent studies have confirmed that 5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives can achieve meaningful COX-2 inhibition. The hydrazinyl derivative G11 (3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine) was identified as the most potent COX-2 inhibitor in its series, achieving 78% COX-2 inhibition relative to 50% COX-1 inhibition, indicating a degree of COX-2 selectivity [1]. In a separate study, the thioether derivative 4k (2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide) exhibited COX-2 inhibitory activity with an IC50 of 3.06 µM [2]. These data confirm that the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine core is compatible with achieving both COX-2 potency and COX-2-over-COX-1 selectivity, depending on the nature of the 3-position substituent. The target compound's 3-(N-ethyl-N-hydroxyethylamino) substituent represents a distinct chemotype within this space that has not been evaluated in published COX selectivity assays.

COX-2 inhibition COX-1/COX-2 selectivity Anti-inflammatory Triazine scaffold

N-Ethyl-N-(2-hydroxyethyl)amino vs. 3-Morpholinoethylamino Substituent: Divergent Side-Chain Chemistry for Differentiating Anti-Thrombotic Pharmacology

A distinct series of 5,6-diaryl-1,2,4-triazines bearing a 3-morpholinoethylamine side chain (compounds 3a–3q) was investigated by Tamboli et al. (2016) for anti-thrombotic activity. In that study, 10 out of the 17 morpholinoethylamine congeners were more potent than aspirin in vitro, 6 showed prominent ex vivo anti-platelet activity, and compound 3d demonstrated the most promising in vivo anti-thrombotic profile with reduced ulcerogenicity compared to aspirin [1]. The target compound replaces the morpholine ring with an acyclic N-ethyl-N-(2-hydroxyethyl)amino group. This substitution eliminates the morpholine oxygen (a hydrogen-bond acceptor) and the conformational constraint of the six-membered morpholine ring, replacing it with a flexible, hydroxyl-terminated acyclic chain. The resulting pharmacophore is topologically and electronically distinct from the morpholinoethylamine series, offering a different vector for hydrogen bonding and potentially altered COX-1/COX-2 docking orientations as suggested by molecular docking studies on the morpholinoethylamine series [1].

Anti-thrombotic Side-chain comparison Morpholinoethylamine Aminoethanol

Recommended Research and Industrial Application Scenarios for 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol


SAR Probe for Mapping the 3-Position Substituent Space of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazine COX Inhibitors

The compound serves as a structurally distinct SAR probe to delineate the contribution of an N-ethyl-N-(2-hydroxyethyl)amino group at the triazine 3-position to COX inhibitory potency and subtype selectivity. As demonstrated by Tanaka et al. (1994), the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold is highly responsive to 3-position modification, with COX IC50 values spanning from 10⁻⁷ M to inactive [1]. Incorporating the target compound into a panel that includes the 3-methyl analog (anitrazafen), the N-methyl-N-hydroxyethyl analog, and the NH-ethanolamine analog (CAS 59663-43-3) would systematically resolve the contributions of N-alkyl chain length, tertiary vs. secondary amine character, and hydroxyl HBD presence to pharmacological activity—enabling rational prioritization of lead series.

Topical Anti-Inflammatory Formulation Development Leveraging the Hydroxyl HBD for Enhanced Dermal Delivery

The 5,6-diaryl-1,2,4-triazine class is explicitly claimed for topical anti-inflammatory applications in multiple Eli Lilly patents (US 4018923, US 3979516) [2][3]. The target compound's terminal hydroxyl group provides a functional handle for formulation strategies (e.g., prodrug esterification, incorporation into lipid nanoparticles, or hydrogel conjugation) that are not available to the 3-methyl analog anitrazafen, which lacks a hydroxyl moiety. This chemical feature may be exploited to tune dermal penetration, residence time, or pro-drug activation kinetics in topical formulations targeting COX-2-mediated skin inflammation.

Anti-Platelet Drug Discovery with Reduced Gastrointestinal Liability: Building on the Aspirin-Superior Safety Profile of the Scaffold Class

The Tanaka et al. (1994) study established that the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold can deliver anti-platelet efficacy exceeding that of aspirin (>3-fold greater ex vivo potency) while completely avoiding the dose-dependent gastrointestinal toxicity that limits aspirin's clinical utility [1]. The target compound, with its distinct 3-position N-ethyl-N-(2-hydroxyethyl)amino substituent, is positioned for investigation as a next-generation anti-platelet agent that may further refine the GI safety-to-efficacy ratio through modulated COX-1/COX-2 selectivity, altered tissue distribution, or differentiated metabolic fate compared with the piperazine-carbonyl lead compound 10.

Comparative Metabolism and Pharmacokinetic Profiling Against Secondary Amine Triazine Analogs

The target compound's tertiary amine structure (N-ethyl, N-hydroxyethyl) eliminates the N-H hydrogen-bond donor present in the secondary amine analog (CAS 59663-43-3), which is predicted to reduce Phase II metabolic conjugation at the amine nitrogen . This structural difference makes the compound a valuable tool for comparative in vitro metabolism studies (e.g., liver microsome or hepatocyte stability assays) designed to test whether N-alkylation of the 3-amino group in the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine series confers a meaningful metabolic stability advantage. Such data would directly inform lead optimization strategies for oral anti-inflammatory or anti-thrombotic candidates in this chemical class.

Quote Request

Request a Quote for 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.